molecular formula C11H10N2O3 B13125345 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B13125345
M. Wt: 218.21 g/mol
InChI Key: HNAHEMWZDMJLHD-UHFFFAOYSA-N
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Description

7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a heterocyclic compound belonging to the quinoline family. This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry. Its unique structure, featuring a quinoline core with a methoxy group at the 7th position and a carboxamide group at the 3rd position, contributes to its varied pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions at the methoxy group.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products Formed

Scientific Research Applications

7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide stands out due to its potent acetylcholinesterase inhibitory activity, making it a promising candidate for the treatment of neurodegenerative diseases. Its unique methoxy and carboxamide substitutions contribute to its distinct pharmacological profile compared to other quinoline derivatives .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

7-methoxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C11H10N2O3/c1-16-7-3-2-6-4-8(10(12)14)11(15)13-9(6)5-7/h2-5H,1H3,(H2,12,14)(H,13,15)

InChI Key

HNAHEMWZDMJLHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)N

Origin of Product

United States

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